molecular formula C6H7F3O B1468696 1,1,1-Trifluorohex-4-yn-2-ol CAS No. 1343046-69-4

1,1,1-Trifluorohex-4-yn-2-ol

Cat. No.: B1468696
CAS No.: 1343046-69-4
M. Wt: 152.11 g/mol
InChI Key: WTYXMIKIIPGBAL-UHFFFAOYSA-N
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Description

1,1,1-Trifluorohex-4-yn-2-ol is a chemical compound with the formula C6H7F3O. It contains a total of 17 atoms, including 7 Hydrogen atoms, 6 Carbon atoms, 1 Oxygen atom, and 3 Fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 atoms, including 7 Hydrogen atoms, 6 Carbon atoms, 1 Oxygen atom, and 3 Fluorine atoms .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

1,1,1-Trifluorohex-4-yn-2-ol and its derivatives have been extensively studied for their potential in organic synthesis and materials science. The unique properties of trifluoromethyl groups, such as their ability to influence the physicochemical characteristics of molecules, make these compounds particularly interesting for research. For instance, the synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans involved a palladium-catalyzed cycloisomerization, showcasing the compound's utility in complex organic synthesis (Zhang, Zhao, & Lu, 2007). Additionally, the enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols via ruthenium-catalyzed hydrogenation demonstrated the relevance of these compounds in achieving high enantioselectivity in synthetic chemistry (Kuroki, Asada, Sakamaki, & Iseki, 2000).

Catalysis and Material Synthesis

Trifluoromethylated compounds, including those derived from this compound, have found applications in the synthesis of complex materials. For instance, a study detailed the synthesis and NIR-luminescence of ytterbium(III) beta-diketonate complexes with 5-nitro-1,10-phenanthroline ancillary ligand, assessing the impact of chain length and fluorination (Martín‐Ramos et al., 2013). Moreover, the acidic Zeolite-catalyzed reaction of 2,4-diaryl-1,1,1-trifluorobut-3-yn-2-ols with benzene, leading to the formation of 1,3-diaryl-1-trifluoromethylindenes, highlighted the role of these compounds in producing industrially relevant materials (Nursahedova, Zerov, & Vasilyev, 2018).

Analytical and Physical Chemistry

The physical and analytical aspects of this compound and its derivatives have also been a subject of study. Research on the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water, using molecular dynamics simulation, provided insights into the physicochemical behaviors of these compounds in aqueous solutions (Fioroni, Burger, Mark, & Roccatano, 2003).

Properties

IUPAC Name

1,1,1-trifluorohex-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYXMIKIIPGBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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